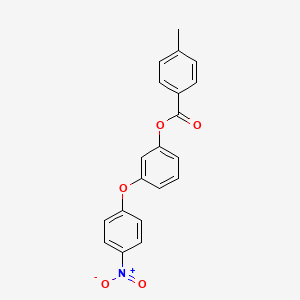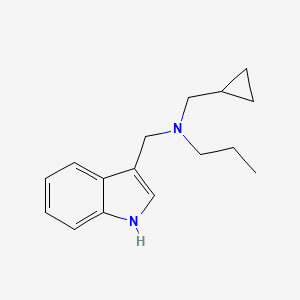
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide involves the inhibition of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the activity of this enzyme, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide reduces inflammation and pain. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide induces apoptosis in cancer cells by activating the caspase cascade, which is a series of enzymatic reactions that lead to programmed cell death.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. In animal studies, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to reduce inflammation and pain in models of rheumatoid arthritis and inflammatory bowel disease. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide is its specificity for COX-2 inhibition, which reduces the risk of side effects associated with non-specific COX inhibitors. In addition, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further development.
One limitation of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide in humans.
Orientations Futures
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide. One direction is the development of new drugs based on the structure of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the potential synergistic effects of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide with other drugs for the treatment of these diseases. Finally, further studies are needed to determine the optimal dosage and administration route for N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide in humans, as well as its potential side effects and drug interactions.
Conclusion
In conclusion, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide is a promising compound with potential therapeutic applications for the treatment of inflammatory diseases and cancer. Its mechanism of action involves the inhibition of COX-2 and induction of apoptosis in cancer cells. Although further studies are needed to determine its optimal dosage and administration route in humans, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has shown low toxicity and high specificity for COX-2 inhibition, making it a promising candidate for further development.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide involves the reaction of 5-tert-butyl-2-methoxyaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide as a white solid with a yield of around 60%. The purity of the compound can be improved by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This makes N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide has also been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes N-(5-tert-butyl-2-methoxyphenyl)-2-thiophenecarboxamide a potential candidate for the development of new drugs for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,3)11-7-8-13(19-4)12(10-11)17-15(18)14-6-5-9-20-14/h5-10H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNWSNFCIZDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)
![ethyl 4-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B4973548.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B4973549.png)

![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4973570.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B4973583.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4973601.png)


![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4973624.png)
![(1S*,4S*)-2-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4973634.png)
![5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973641.png)